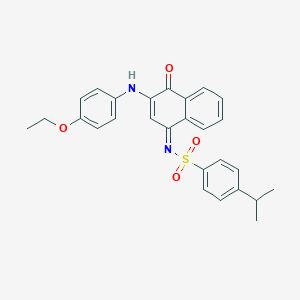
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)-4-isopropylbenzenesulfonamide, commonly known as ESI, is a synthetic compound that has been widely used in scientific research. ESI has been found to have potential applications in the field of cancer research and drug development.
Mécanisme D'action
ESI works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is essential for the proper folding and function of many other proteins in the cell. By inhibiting Hsp90, ESI disrupts the function of many other proteins, leading to cell death.
Biochemical and Physiological Effects:
ESI has been found to have a number of biochemical and physiological effects. Studies have shown that ESI can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the size of tumors in animal models. ESI has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ESI in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a useful tool for studying the mechanisms of cell death and for screening potential anticancer agents. However, ESI has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are a number of future directions for research on ESI. One area of research is the development of more effective formulations of ESI that can improve its solubility and bioavailability. Another area of research is the identification of other proteins that are targeted by ESI, which could lead to the development of new drugs with different mechanisms of action. Additionally, there is a need for more studies on the safety and toxicity of ESI, particularly in vivo.
Méthodes De Synthèse
ESI is synthesized through a multi-step process that involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-ethoxyaniline to form the intermediate product. The intermediate product is then reacted with 4-hydroxy-1-naphthaldehyde to form ESI. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
ESI has been extensively studied for its potential as an anticancer agent. Studies have shown that ESI has the ability to induce apoptosis (programmed cell death) in cancer cells. ESI has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. ESI has also been found to have potential applications in the treatment of Alzheimer's disease.
Propriétés
Formule moléculaire |
C27H26N2O4S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
(NZ)-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C27H26N2O4S/c1-4-33-21-13-11-20(12-14-21)28-26-17-25(23-7-5-6-8-24(23)27(26)30)29-34(31,32)22-15-9-19(10-16-22)18(2)3/h5-18,28H,4H2,1-3H3/b29-25- |
Clé InChI |
FTUUCAGAAOATMJ-GNVQSUKOSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281427.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281428.png)
![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)

![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-{Acetyl[(4-fluorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B281441.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)
![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![2,4-dimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281454.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281462.png)